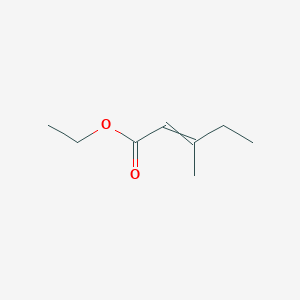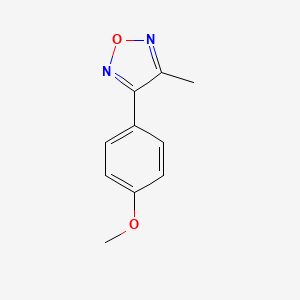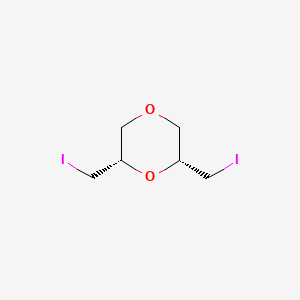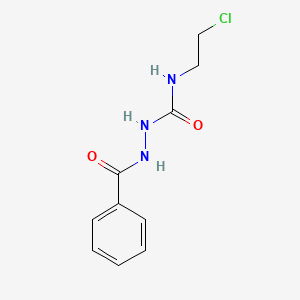
2-(Methylamino)ethanol;sulfur dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)ethanol; sulfur dioxide is a compound with the molecular formula C₃H₉NO₃S and a molecular weight of 139.173 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanol typically involves the reaction of ethylene oxide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
C2H4O+CH3NH2→CH3NHCH2CH2OH
Industrial Production Methods
In industrial settings, the production of 2-(Methylamino)ethanol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂)
Major Products
The major products formed from these reactions include various amines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Methylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in synthetic chemistry for the production of various compounds.
Biology: Employed in biochemical studies and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its hydroxyl and amino groups enable it to form hydrogen bonds and interact with other molecules, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: Similar structure but lacks the methyl group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups.
Uniqueness
2-(Methylamino)ethanol is unique due to its specific combination of a methyl group, an amino group, and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
21049-70-7 |
|---|---|
Formule moléculaire |
C3H9NO3S |
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
2-(methylamino)ethanol;sulfur dioxide |
InChI |
InChI=1S/C3H9NO.O2S/c1-4-2-3-5;1-3-2/h4-5H,2-3H2,1H3; |
Clé InChI |
VWJYMLGDDUTABU-UHFFFAOYSA-N |
SMILES canonique |
CNCCO.O=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)









